molecular formula C14H10N2O B182946 4-phenylquinazolin-2(1H)-one CAS No. 23441-75-0

4-phenylquinazolin-2(1H)-one

Cat. No.: B182946
CAS No.: 23441-75-0
M. Wt: 222.24 g/mol
InChI Key: FHUBTSLLILWICW-UHFFFAOYSA-N
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Description

4-Phenylquinazolin-2(1H)-one is a heterocyclic compound that belongs to the quinazolinone family It is characterized by a quinazoline core structure with a phenyl group attached at the fourth position

Scientific Research Applications

4-Phenylquinazolin-2(1H)-one has a wide range of applications in scientific research:

Safety and Hazards

The compound has been labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H320, and H335 . The precautionary statements associated with the compound are P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-phenylquinazolin-2(1H)-one typically involves the reaction of 2-aminobenzophenone with formamide or formic acid. The reaction proceeds through cyclization to form the quinazolinone ring. Another method involves the use of substituted 2-aminobenzophenones and thiourea in the presence of dimethyl sulfoxide (DMSO), which undergoes thermal decomposition to form the desired product .

Industrial Production Methods: Industrial production of this compound can be achieved through similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and high-pressure conditions to enhance yield and reduce reaction time. The purification process typically involves recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 4-Phenylquinazolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different substituents.

    Reduction: Reduction reactions can convert the quinazolinone ring to dihydroquinazolinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the quinazoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and amines are commonly employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted quinazolinones, which exhibit different biological activities and properties.

Comparison with Similar Compounds

  • 4-Amino-2-phenylquinazoline
  • 6-Chloro-2-phenylquinazoline
  • 2-(4-Methoxyphenyl)-4-phenylquinazoline

Comparison: 4-Phenylquinazolin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Compared to similar compounds, it exhibits a different spectrum of activity and can be tailored for specific applications through further chemical modifications .

Properties

IUPAC Name

4-phenyl-1H-quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c17-14-15-12-9-5-4-8-11(12)13(16-14)10-6-2-1-3-7-10/h1-9H,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUBTSLLILWICW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70177995
Record name 2(1H)-Quinazolinone, 4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23441-75-0
Record name 4-Phenyl-2(1H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23441-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(1H)-Quinazolinone, 4-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023441750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Quinazolinone, 4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-aminobenzophenone (100 g, 0.51 mol), urea (55 g, 0.93 mol) and acetic acid (300 mL) was stirred at 110° C. for 18 h. The reaction mixture was cooled to rt and filtered. The solid was washed with water and dried under reduced pressure. 4-Phenylquinazolin-2(1H)-one was isolated as a yellow solid and was used without further purification.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Is there evidence that the vasorelaxant effect of 4-phenylquinazolin-2(1H)-one derivatives is dependent on specific structural features?

A: While the study doesn't delve into a comprehensive structure-activity relationship analysis, it demonstrates that various derivatives of this compound exhibit a range of potencies (IC50 values from 3.41 ± 0.65 µM to 39.72 ± 6.77 µM) []. This suggests that modifications to the core structure can impact the compound's interaction with its biological target and influence its vasorelaxant activity. Further research exploring different substituents and their effects on potency would provide valuable insights into the structure-activity relationship.

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